Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-
Overview
Description
Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- is a complex organic compound that features a morpholine ring, a phenyl-substituted piperazine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Piperazine Ring: The phenyl-substituted piperazine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a phenylpiperazine derivative.
Formation of the Morpholine Ring: The morpholine ring is then attached via a condensation reaction with an appropriate ketone, forming the final ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of substituted morpholine or piperazine derivatives.
Scientific Research Applications
Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the piperazine and morpholine rings can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-
- Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-oxadiazol-2-yl]thio]-
- Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-triazol-2-yl]thio]-
Uniqueness
The uniqueness of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- lies in its combination of the morpholine, piperazine, and thiadiazole rings. This specific arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S2/c24-16(22-10-12-25-13-11-22)14-26-18-20-19-17(27-18)23-8-6-21(7-9-23)15-4-2-1-3-5-15/h1-5H,6-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACSCWZTLXGINQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129363 | |
Record name | 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105198-53-5 | |
Record name | 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105198-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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